Cas no 1286733-06-9 (N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine)

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine structure
1286733-06-9 structure
商品名:N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine
CAS番号:1286733-06-9
MF:C17H23N7O
メガワット:341.410822153091
CID:6348268
PubChem ID:52907524

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 化学的及び物理的性質

名前と識別子

    • N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine
    • F6143-0023
    • N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
    • VU0533330-1
    • N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
    • 7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
    • 1286733-06-9
    • CHEMBL4922931
    • AKOS024533570
    • インチ: 1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24)
    • InChIKey: KGRSGMXIVMXOKK-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)C)CCCNC1=NC2C(C(=N1)NC1C=CC(C)=CC=1)=NNN=2

計算された属性

  • せいみつぶんしりょう: 341.19640838g/mol
  • どういたいしつりょう: 341.19640838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6143-0023-4mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
4mg
$66.0 2023-09-09
Life Chemicals
F6143-0023-2mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
2mg
$59.0 2023-09-09
Life Chemicals
F6143-0023-2μmol
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6143-0023-20mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
20mg
$99.0 2023-09-09
Life Chemicals
F6143-0023-30mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
30mg
$119.0 2023-09-09
Life Chemicals
F6143-0023-5μmol
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6143-0023-10μmol
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6143-0023-3mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
3mg
$63.0 2023-09-09
Life Chemicals
F6143-0023-5mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
5mg
$69.0 2023-09-09
Life Chemicals
F6143-0023-50mg
N7-(4-methylphenyl)-N5-[3-(propan-2-yloxy)propyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
1286733-06-9
50mg
$160.0 2023-09-09

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine 関連文献

N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamineに関する追加情報

Comprehensive Analysis of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine (CAS No. 1286733-06-9)

In the rapidly evolving field of medicinal chemistry, N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine (CAS No. 1286733-06-9) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its triazolopyrimidine core, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique structural features, which include a 4-methylphenyl group and a propan-2-yloxypropyl side chain, contributing to its distinct physicochemical properties.

The compound's CAS No. 1286733-06-9 serves as a critical identifier in chemical databases, facilitating precise tracking and research reproducibility. Recent studies have explored its interactions with biological targets, particularly in the context of kinase inhibition and signal transduction modulation. These investigations align with current trends in precision medicine, where targeted therapies are gaining prominence. The molecular architecture of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine suggests potential utility in addressing unmet medical needs, especially in oncology and inflammatory diseases.

From a synthetic chemistry perspective, the preparation of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine involves sophisticated multi-step organic synthesis protocols. The triazolopyrimidine scaffold is constructed through carefully optimized cyclization reactions, while the 4-methylphenyl and propan-2-yloxypropyl moieties are introduced via selective functionalization. These synthetic challenges have spurred innovations in green chemistry approaches, addressing growing concerns about sustainable pharmaceutical manufacturing.

The pharmacological profile of CAS No. 1286733-06-9 is currently under investigation in various preclinical models. Early data suggest interesting structure-activity relationships (SAR), with modifications to the propan-2-yloxypropyl chain showing significant impacts on bioavailability. This aligns with current pharmaceutical industry focus on ADME optimization (Absorption, Distribution, Metabolism, and Excretion) for new chemical entities. The compound's logP and polar surface area values indicate potential for blood-brain barrier penetration, making it relevant to neuroscience research as well.

Analytical characterization of N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine employs advanced techniques including LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods confirm the compound's purity and structural integrity, which are crucial for reliable biological evaluation. The growing availability of high-throughput screening platforms has accelerated the investigation of this molecule's potential therapeutic applications.

In the context of intellectual property, CAS No. 1286733-06-9 appears in several patent applications related to small molecule therapeutics. This reflects the pharmaceutical industry's recognition of the triazolopyrimidine scaffold's value in drug design. The compound's specific substitution pattern, particularly the 4-methylphenyl at N7 and the propan-2-yloxypropyl at N5, represents a novel chemical space being explored for selective target engagement.

From a computational chemistry standpoint, N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine has been subject to molecular docking studies and quantum mechanical calculations. These in silico approaches help predict binding modes and energetics, guiding the design of more potent analogs. The integration of artificial intelligence in drug discovery has further enhanced the efficiency of such investigations, representing a cutting-edge intersection of chemistry and computer science.

The stability profile of CAS No. 1286733-06-9 under various conditions (pH, temperature, light exposure) has been systematically evaluated, following current ICH guidelines for pharmaceutical development. Results indicate that proper storage conditions are essential for maintaining the compound's integrity, with recommendations typically including protection from moisture and storage at controlled temperatures.

As the scientific community continues to explore N7-(4-methylphenyl)-N5-3-(propan-2-yloxy)propyl-3H-1,2,3triazolo4,5-dpyrimidine-5,7-diamine, its potential role in combination therapies and drug repurposing strategies is gaining attention. These approaches align with current trends toward personalized medicine and cost-effective healthcare solutions. The compound's unique structure positions it as a valuable tool for probing biological pathways and developing next-generation therapeutics.

Future research directions for CAS No. 1286733-06-9 may include detailed pharmacokinetic studies, formulation development, and expanded biological screening. The growing interest in fragment-based drug discovery suggests that the triazolopyrimidine core could serve as a versatile building block for diverse medicinal chemistry programs. As with all investigational compounds, rigorous safety assessment will be crucial for determining its translational potential.

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